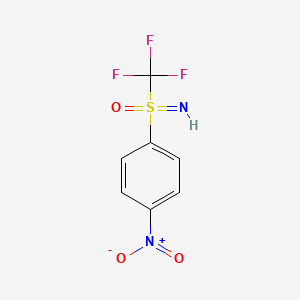
1,3,5-Tris(1-chloroethenyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Tris(1-chloroethenyl)benzene is an organic compound with a benzene ring substituted at the 1, 3, and 5 positions with 1-chloroethenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(1-chloroethenyl)benzene typically involves the chlorination of 1,3,5-tris(ethenyl)benzene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation or recrystallization, ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
1,3,5-Tris(1-chloroethenyl)benzene can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of 1,3,5-tris(ethenyl)benzene or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, or other nucleophiles. The reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenes, while oxidation and reduction can produce a range of oxidized or reduced derivatives.
科学研究应用
1,3,5-Tris(1-chloroethenyl)benzene has several scientific research applications, including:
Materials Science: Used as a building block for the synthesis of advanced materials with unique properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and polymers.
作用机制
The mechanism of action of 1,3,5-Tris(1-chloroethenyl)benzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems or chemical reactions. The specific pathways and targets depend on the context of its use, such as in biological studies or industrial applications.
相似化合物的比较
Similar Compounds
1,3,5-Tris(1-methylethyl)benzene: Similar structure but with methylethyl groups instead of chloroethenyl groups.
1,3,5-Tris(phenylethynyl)benzene: Contains phenylethynyl groups, leading to different chemical properties and applications.
1,3,5-Tris(chloromethyl)benzene: Similar chlorinated benzene derivative with different substituents.
Uniqueness
1,3,5-Tris(1-chloroethenyl)benzene is unique due to the presence of 1-chloroethenyl groups, which impart distinct reactivity and potential applications compared to other similar compounds. Its specific substitution pattern and chemical properties make it valuable for targeted research and industrial uses.
属性
CAS 编号 |
91492-90-9 |
|---|---|
分子式 |
C12H9Cl3 |
分子量 |
259.6 g/mol |
IUPAC 名称 |
1,3,5-tris(1-chloroethenyl)benzene |
InChI |
InChI=1S/C12H9Cl3/c1-7(13)10-4-11(8(2)14)6-12(5-10)9(3)15/h4-6H,1-3H2 |
InChI 键 |
GJDKGWBYDJULJR-UHFFFAOYSA-N |
规范 SMILES |
C=C(C1=CC(=CC(=C1)C(=C)Cl)C(=C)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Methyl-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}formamide](/img/structure/B14359712.png)
![Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]-](/img/structure/B14359722.png)




![2-[(Dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B14359737.png)

![5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B14359751.png)




